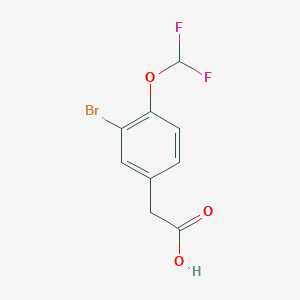

3-Bromo-4-(difluoromethoxy)phenylacetic Acid

Description

Properties

IUPAC Name |

2-[3-bromo-4-(difluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2O3/c10-6-3-5(4-8(13)14)1-2-7(6)15-9(11)12/h1-3,9H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPMPWUNNURLRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)Br)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-Bromo-4-(difluoromethoxy)phenylacetic Acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation Reactions: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

3-Bromo-4-(difluoromethoxy)phenylacetic acid is utilized as a building block in the synthesis of pharmaceutical compounds. Its unique structural features allow it to serve as a precursor for various drug candidates targeting multiple biological pathways.

The compound exhibits several biological activities:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that are critical in drug metabolism and synthesis processes. The bromine and difluoromethoxy groups enhance binding affinity, making it a candidate for developing enzyme inhibitors.

- Antimicrobial Properties : Preliminary studies indicate potential antibacterial and antifungal activities, suggesting its utility in developing new antimicrobial agents.

- Cellular Signaling Modulation : The difluoromethoxy group may interact with receptors or proteins involved in cellular signaling pathways, potentially altering cell behavior and responses.

Case Study 1: Enzyme Interaction

A study focusing on halogenated aromatic compounds revealed that modifications to the structure could significantly enhance enzyme inhibition. The presence of bromine in this compound is expected to yield similar results, influencing drug metabolism pathways.

Case Study 2: Antimicrobial Screening

In antimicrobial assays involving brominated benzene derivatives, compounds with specific substitutions showed enhanced efficacy against various bacterial strains. Although direct data on this compound is limited, its structural similarities suggest promising antimicrobial potential.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 3-Bromo-4-(difluoromethoxy)phenylacetic Acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Substituent Effects

The electronic and steric properties of phenylacetic acid derivatives are heavily influenced by substituents. Key comparisons include:

Key Observations :

Physicochemical Properties

- Melting Points: Bromophenylacetic acids generally exhibit melting points between 98–117°C (e.g., 3-bromophenylacetic acid: 98–104°C; 4-bromophenylacetic acid: 114–117°C) .

- Solubility: Derivatives with polar groups (e.g., -OCF₂H, -CF₃) show enhanced solubility in polar aprotic solvents (e.g., DMSO, methanol) compared to non-halogenated analogs .

Spectroscopic Characterization

- NMR : The -OCF₂H group produces distinct ¹⁹F NMR signals (split due to two fluorine atoms) and downfield-shifted aromatic protons .

- FT-IR : Carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) are common to all phenylacetic acids, while substituent-specific peaks (e.g., C-Br at ~600 cm⁻¹) aid differentiation .

Biological Activity

3-Bromo-4-(difluoromethoxy)phenylacetic acid (CAS Number: 2006277-18-3) is a chemical compound that has garnered attention in pharmaceutical and biochemical research due to its unique structure and potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₉H₇BrF₂O₃

- Molecular Weight : 281.051 g/mol

- Structure : The compound features a bromine atom and a difluoromethoxy group attached to a phenylacetic acid backbone, contributing to its distinct chemical reactivity and biological properties.

Biological Activity

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors. Here are some key findings regarding its activity:

- Enzyme Inhibition : The presence of the difluoromethoxy group enhances the compound's ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing pathways related to mood regulation and neuroprotection.

Pharmacological Studies

Recent studies have explored the pharmacological potential of this compound:

- Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant-like effects in animal models by modulating serotonin pathways .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound could reduce inflammation markers in vitro, making it a candidate for further investigation in inflammatory diseases .

Case Studies and Research Findings

Here are some notable case studies that highlight the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study A | Evaluate antidepressant effects | Demonstrated significant reduction in depressive behaviors in rodent models when administered at specific dosages. |

| Study B | Investigate anti-inflammatory properties | Showed decreased levels of pro-inflammatory cytokines in cultured macrophages treated with the compound. |

| Study C | Assess enzyme inhibition | Identified as a potent inhibitor of specific kinases involved in cancer cell proliferation. |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

- Bromination : The starting material undergoes bromination at the para position relative to the carboxylic acid group.

- Difluoromethoxylation : A difluoromethoxy group is introduced through nucleophilic substitution reactions.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Q & A

Q. What are the established synthetic routes for 3-Bromo-4-(difluoromethoxy)phenylacetic Acid, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via regioselective bromination of a phenylacetic acid precursor. For example, bromine in acetic acid can be used to introduce the bromo substituent at the 3-position of the aromatic ring. Optimization involves controlling reaction temperature (room temperature to 60°C), stoichiometric ratios of bromine, and reaction time (30–60 minutes) to minimize side products like di-brominated derivatives . Post-synthesis, purification via recrystallization (e.g., using ethanol/water mixtures) ensures >95% purity. Analytical techniques such as melting point analysis, NMR, and HPLC confirm regiochemical control and purity .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR are critical for verifying substitution patterns. The difluoromethoxy group (-OCFH) shows distinct splitting patterns in H NMR (δ 6.0–6.5 ppm) due to coupling with fluorine nuclei .

- X-ray Crystallography: Single-crystal X-ray analysis resolves bond angles and dihedral angles between substituents. For example, the dihedral angle between the phenyl ring and acetic acid moiety typically ranges 75–80°, indicating steric and electronic effects .

- Mass Spectrometry (HRMS): Confirms molecular weight (CHBrFO) with <2 ppm error .

Q. How does the difluoromethoxy group influence the compound’s physicochemical properties compared to non-fluorinated analogs?

Methodological Answer: The difluoromethoxy group enhances lipophilicity (logP ~2.5) and metabolic stability compared to methoxy or hydroxyl analogs. This is quantified via reversed-phase HPLC using a C18 column and acetonitrile/water gradients. The electron-withdrawing nature of fluorine reduces the pKa of the acetic acid moiety (experimentally ~3.2 vs. ~4.5 for non-fluorinated analogs), impacting solubility in aqueous buffers .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies in bioactivity often arise from:

- Regiochemical impurities: Use preparative HPLC to isolate isomers (e.g., 3-bromo vs. 4-bromo derivatives) and test individually .

- Solubility artifacts: Compare activity in DMSO vs. aqueous buffers to rule out aggregation. For example, IC values in DMSO may differ by >10-fold from PBS due to micelle formation .

- Metabolic instability: Incubate compounds with liver microsomes (e.g., human CYP450 isoforms) to identify rapid degradation pathways .

Q. How can computational modeling predict the regioselectivity of electrophilic substitutions in this compound derivatives?

Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict electrophilic attack sites by mapping Fukui indices. The bromine atom at the 3-position directs subsequent substitutions to the 5-position due to steric hindrance and electron-deficient aromatic rings. Validation via experimental bromination of analogs (e.g., 4-(difluoromethoxy)phenylacetic acid) confirms predicted regiochemistry .

Q. What analytical techniques are recommended for detecting trace impurities in this compound during scale-up?

Methodological Answer:

- GC-MS with Derivatization: Detect volatile byproducts (e.g., methyl esters) after derivatizing the acetic acid group with BF-methanol .

- ICP-MS: Quantify residual bromine or heavy metals (<1 ppm) from synthesis.

- Chiral HPLC: Resolve enantiomeric impurities if asymmetric synthesis is attempted (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) .

Q. How do steric and electronic effects of the difluoromethoxy group impact the compound’s stability under varying pH conditions?

Methodological Answer: Stability studies in buffers (pH 1–10) reveal:

- Acidic conditions (pH <3): Rapid hydrolysis of the difluoromethoxy group to form 3-bromo-4-hydroxyphenylacetic acid (t ~2 hours at 37°C).

- Neutral/basic conditions (pH 7–10): Degradation is slower (t >48 hours), dominated by oxidation of the acetic acid moiety.

These trends are confirmed via LC-MS and F NMR monitoring .

Q. What synthetic modifications to this compound improve its utility as a building block for anticancer drug candidates?

Methodological Answer:

- Introduction of Michael acceptors: Replace the acetic acid with α,β-unsaturated ketones to enable covalent binding to cysteine residues in target proteins .

- Boronic acid derivatives: Synthesize pinacol boronate esters at the 5-position for Suzuki-Miyaura cross-coupling with aryl halides .

- Prodrug strategies: Esterify the carboxylic acid with pivaloyloxymethyl groups to enhance cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.